molecular formula C23H18ClN3O3S B14988005 4-Pyrimidinecarboxamide, N-(2-benzoyl-3-benzofuranyl)-5-chloro-2-[(1-methylethyl)thio]- CAS No. 874146-70-0

4-Pyrimidinecarboxamide, N-(2-benzoyl-3-benzofuranyl)-5-chloro-2-[(1-methylethyl)thio]-

Cat. No.: B14988005
CAS No.: 874146-70-0
M. Wt: 451.9 g/mol
InChI Key: AOSFMLDSESBWMA-UHFFFAOYSA-N
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Description

4-Pyrimidinecarboxamide, N-(2-benzoyl-3-benzofuranyl)-5-chloro-2-[(1-methylethyl)thio]- is a complex organic compound that features a pyrimidine ring, a benzofuran moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinecarboxamide, N-(2-benzoyl-3-benzofuranyl)-5-chloro-2-[(1-methylethyl)thio]- typically involves multi-step organic reactionsCommon reagents used in these reactions include bromoketones, 2-aminopyridines, and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinecarboxamide, N-(2-benzoyl-3-benzofuranyl)-5-chloro-2-[(1-methylethyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

4-Pyrimidinecarboxamide, N-(2-benzoyl-3-benzofuranyl)-5-chloro-2-[(1-methylethyl)thio]- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Pyrimidinecarboxamide, N-(2-benzoyl-3-benzofuranyl)-5-chloro-2-[(1-methylethyl)thio]- involves its interaction with specific molecular targets, such as retinoid X receptor alpha (RXRa). This interaction can modulate various biological pathways, leading to effects such as apoptosis in cancer cells . The compound’s ability to bind selectively to RXRa and induce apoptosis makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pyrimidinecarboxamide, N-(2-benzoyl-3-benzofuranyl)-5-chloro-2-[(1-methylethyl)thio]- is unique due to its specific structural features, such as the combination of a benzofuran moiety with a pyrimidine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

874146-70-0

Molecular Formula

C23H18ClN3O3S

Molecular Weight

451.9 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-5-chloro-2-propan-2-ylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C23H18ClN3O3S/c1-13(2)31-23-25-12-16(24)19(27-23)22(29)26-18-15-10-6-7-11-17(15)30-21(18)20(28)14-8-4-3-5-9-14/h3-13H,1-2H3,(H,26,29)

InChI Key

AOSFMLDSESBWMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC=C(C(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4)Cl

Origin of Product

United States

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